![molecular formula C23H25N5O3 B2994373 N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189686-28-9](/img/structure/B2994373.png)
N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound notable for its multifunctional chemical structure. This compound finds its utility in various scientific research domains, including chemistry, biology, medicine, and industry, owing to its unique molecular configuration.
科学的研究の応用
N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is utilized in various fields due to its versatility:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies related to cellular processes and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Application in materials science for developing novel compounds with specific properties.
作用機序
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been found to interact with dna .
Mode of Action
The compound is likely to intercalate with DNA, a common mode of action for [1,2,4]triazolo[4,3-a]quinoxaline derivatives . Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the DNA structure and interfering with processes such as replication and transcription .
Biochemical Pathways
Dna intercalators can affect multiple pathways involved in cell division and growth, potentially leading to cell death .
Pharmacokinetics
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been found to have good thermal stability , which may influence their bioavailability.
Result of Action
Dna intercalators can lead to cell death by disrupting critical cellular processes such as replication and transcription .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s thermal stability suggests it may retain its efficacy under a range of temperature conditions.
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves a multi-step process:
Starting with quinoxaline, various reactions such as nitration, reduction, and acylation are performed to introduce functional groups.
Subsequent steps include cyclization to form the triazoloquinoxaline core.
Finally, the acetamide side chain is introduced through a coupling reaction with N-isopentylamine. Industrial Production Methods Scalable industrial methods may employ continuous flow chemistry to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions are key to achieving high purity and output.
化学反応の分析
Types of Reactions: N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can undergo redox reactions, altering its electronic structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly affecting the p-tolyloxy group. Common Reagents and Conditions Typical reagents include oxidizing agents like KMnO4, reducing agents such as LiAlH4, and various nucleophiles and electrophiles under controlled temperature and pH conditions. Major Products Reactions can lead to derivatives with modifications on the triazoloquinoxaline core or the side chains, potentially altering their biological and chemical properties.
類似化合物との比較
Similar compounds in structure include:
2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
N-isobutyl-2-(1-oxo-4-(p-chlorophenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide stands out due to its unique side chain, which may confer distinct biological and chemical properties compared to its analogs.
特性
IUPAC Name |
N-(3-methylbutyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-15(2)12-13-24-20(29)14-27-23(30)28-19-7-5-4-6-18(19)25-22(21(28)26-27)31-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZIYRAHVOOJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2994291.png)
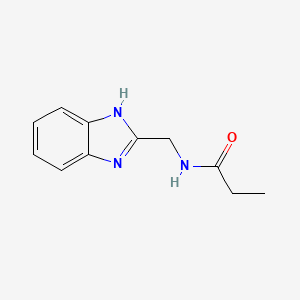
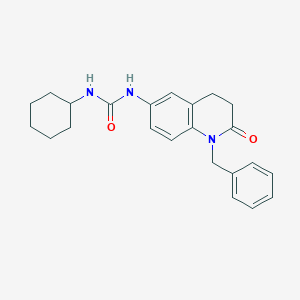
![Methyl 5-(((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2994296.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2994298.png)
![4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2994299.png)
![(2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2994300.png)
![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2994301.png)
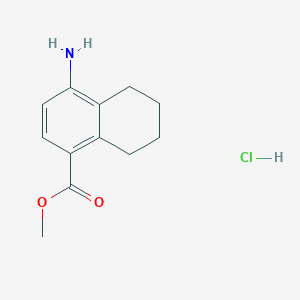

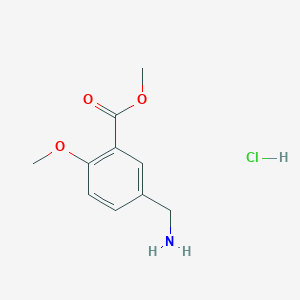
![N-Ethyl-N-[2-oxo-2-[3-oxo-2-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2994310.png)
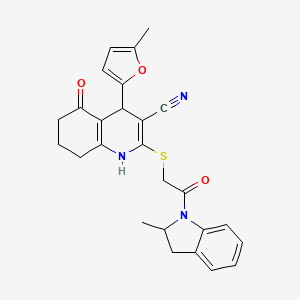
![3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994312.png)
